![molecular formula C21H25N3O2 B2436937 6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2319804-52-7](/img/structure/B2436937.png)
6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPP-115 and belongs to the class of compounds known as GABA aminotransferase inhibitors.
Scientific Research Applications
CPP-115 has been extensively studied for its potential applications in various fields. One of the most promising applications of CPP-115 is in the treatment of addiction. Studies have shown that CPP-115 can effectively reduce drug-seeking behavior in animal models of addiction. Additionally, CPP-115 has been shown to have potential applications in the treatment of epilepsy, anxiety, and depression.
Mechanism of Action
CPP-115 works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has been shown to have anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to increase the levels of GABA in the brain. Studies have shown that CPP-115 can reduce the activity of neurons in the brain, resulting in anxiolytic, anticonvulsant, and sedative effects. Additionally, CPP-115 has been shown to have neuroprotective effects and can reduce the severity of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP-115 in lab experiments is its specificity for GABA-AT. This specificity allows researchers to study the effects of GABA-AT inhibition without interfering with other neurotransmitter systems. Additionally, CPP-115 has a long half-life, which allows for sustained GABA-AT inhibition over an extended period of time.
One of the limitations of using CPP-115 in lab experiments is its relatively low solubility in water, which can make it difficult to administer. Additionally, CPP-115 has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CPP-115. One potential direction is the development of new analogs of CPP-115 with improved solubility and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of CPP-115 and its potential applications in the treatment of addiction, epilepsy, and other neurological disorders. Finally, studies are needed to determine the long-term effects of CPP-115 on the brain and its potential for abuse.
Synthesis Methods
CPP-115 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process involves the reaction of 4-methylbenzoyl chloride with piperidine to form 1-(4-methylbenzoyl)piperidine. The reaction of 1-(4-methylbenzoyl)piperidine with 3-cyano-2-cyclopropyl-3H-pyridazine-6-one results in the formation of CPP-115.
properties
IUPAC Name |
6-cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-2-4-16(5-3-15)14-21(26)23-12-10-18(11-13-23)24-20(25)9-8-19(22-24)17-6-7-17/h2-5,8-9,17-18H,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSIBPQFVRZWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-{1-[2-(4-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one |
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